

# Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Cat. No.: B557865

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, physicochemical properties, and a detailed experimental protocol for the use of **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH**, a key building block in modern peptide synthesis. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors requiring the synthesis of modified peptides.

## Safety and Physicochemical Data

**Fmoc-N-(4-Boc-aminobutyl)-Gly-OH** is a white crystalline powder utilized in peptide synthesis.[1] While comprehensive toxicological properties have not been fully investigated, the available safety data indicates specific hazards that require careful handling in a laboratory setting.[2]

## GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH**:

Hazard Class	Pictogram	Signal Word	Hazard Statement	Precautionary Statements
Aquatic Acute 1	GHS09	Warning	H410: Very toxic to aquatic life with long lasting effects.[3][4][5][6]	P273: Avoid release to the environment.[3] [4][5][6] P501: Dispose of contents/container to an approved waste disposal plant.[3] [4][5]
Aquatic Chronic 1	GHS09	Warning	H410: Very toxic to aquatic life with long lasting effects.[3][5]	P273: Avoid release to the environment.[3] [5] P501: Dispose of contents/container to an approved waste disposal plant.[3] [5]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH**.

Property	Value
Molecular Formula	C <sub>26</sub> H <sub>32</sub> N <sub>2</sub> O <sub>6</sub> [1][3][7]
Molecular Weight	468.54 g/mol [3][7]
Appearance	White crystalline powder[1][8]
Melting Point	140-150 °C[1][8]
Boiling Point	660.2 ± 48.0 °C (Predicted)[8]
Density	1.216 g/cm <sup>3</sup> (Predicted)[8]
Purity	≥98.0% (HPLC)[1][3][7]
Storage Temperature	2-8°C[3][7][8]

## Handling and Storage

Proper handling and storage procedures are crucial to ensure the stability of the compound and the safety of laboratory personnel.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] In case of insufficient ventilation, wear suitable respiratory equipment.[2]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store at 2-8°C.[3][7][8]
- Stability: Stable under recommended storage conditions.[2]
- In case of exposure:
  - Skin contact: Wash off with soap and plenty of water.[4]
  - Eye contact: Flush eyes with water as a precaution.[4]
  - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4] In all cases of exposure, it is advised to consult a physician.[4]

## Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-N-(4-Boc-aminobutyl)-Gly-OH** is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this amino acid derivative into a growing peptide chain.

### Materials and Reagents

- **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH**
- Solid support resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal carboxylic acid)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents (e.g., HATU, HBTU, HOBt)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-methylmorpholine - NMM)
- Washing solvents (e.g., DMF, DCM, Isopropanol)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

### Synthesis Cycle

The incorporation of **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH** follows the standard iterative cycle of Fmoc-SPPS.

- Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

- Fmoc Deprotection:
  - Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.
  - Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
- Amino Acid Activation:
  - In a separate vessel, dissolve **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH** (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU) in DMF.
  - Add a base (e.g., DIPEA, NMM) to activate the carboxylic acid group.
- Coupling:
  - Add the activated **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH** solution to the deprotected resin-bound peptide.
  - Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a qualitative method like the ninhydrin (Kaiser) test.
- Washing:
  - After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

## Cleavage and Deprotection

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the aminobutyl side chain) are removed simultaneously.

- This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane - TIS) to prevent side reactions.
- The cleavage reaction is usually carried out for 2-3 hours at room temperature.

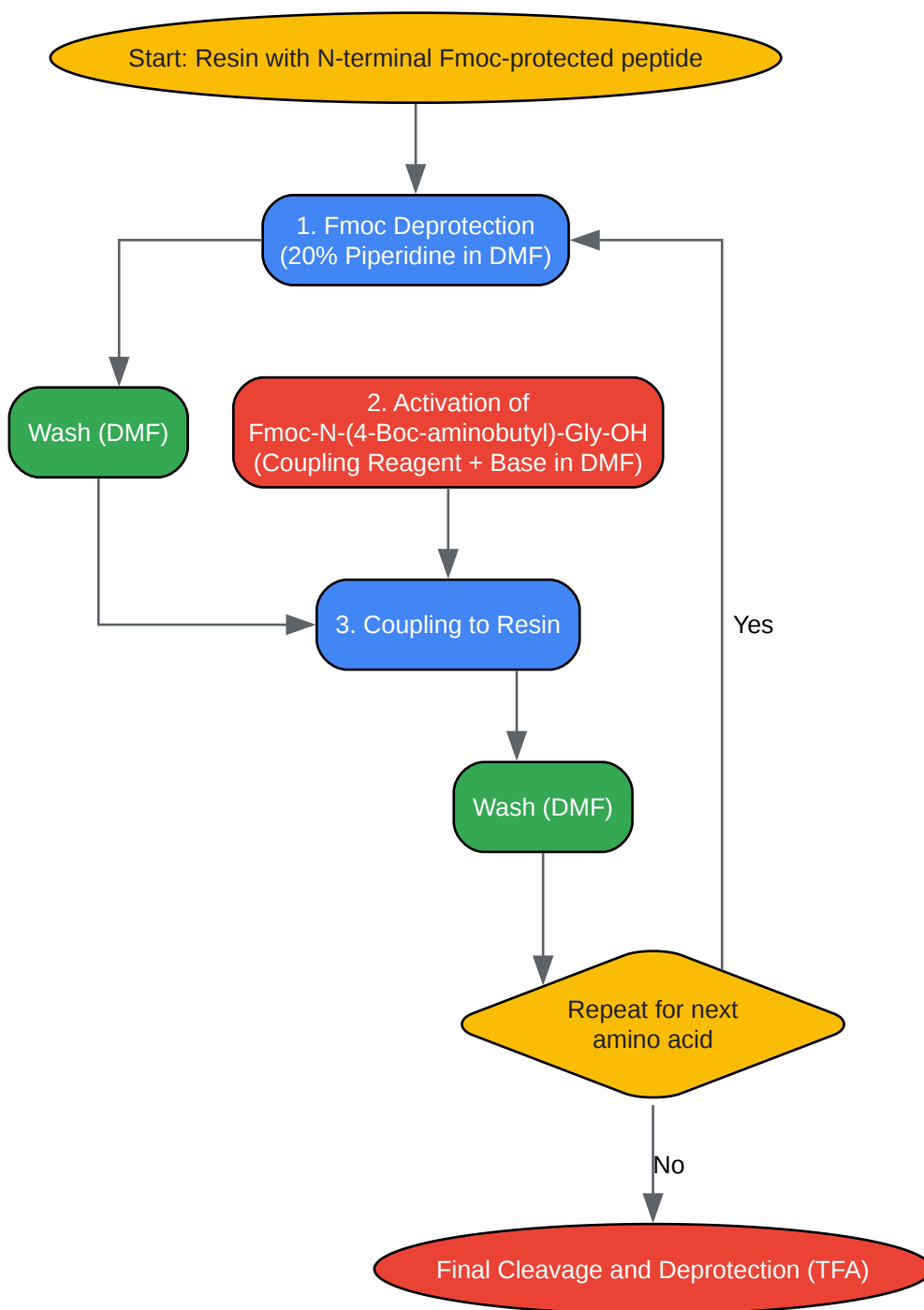
## Peptide Precipitation and Purification

- Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether.
- The precipitated peptide is then collected by centrifugation, washed with cold ether, and dried.
- The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Visualizing the Workflow

The following diagrams illustrate the chemical structure of **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH** and the cyclical nature of the Fmoc solid-phase peptide synthesis process.

### Fmoc-N-(4-Boc-aminobutyl)-Gly-OH Structure



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